Enniatin A1 is a natural product found in Fusarium tricinctum with data available.
Enniatin A1
CAS No.: 4530-21-6
Cat. No.: VC0191175
Molecular Formula: C35H61N3O9
Molecular Weight: 667.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4530-21-6 |
---|---|
Molecular Formula | C35H61N3O9 |
Molecular Weight | 667.9 g/mol |
IUPAC Name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Standard InChI | InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 |
Standard InChI Key | OWUREPXBPJFMOK-CIRFPNLUSA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C |
SMILES | CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C |
Canonical SMILES | CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C |
Chemical Properties and Structure
Enniatin A1 is a cyclohexadepsipeptide composed of alternating residues of three N-methyl amino acids and three hydroxy acids. The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C35H61N3O9 |
Molecular Weight | 667.87 g/mol |
CAS Number | 4530-21-6 |
Source | Fusarium species |
Classification | Cyclodepsipeptide |
The chemical structure of enniatin A1 can be represented by the IUPAC name: 3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone . In biological notation, it can be represented as cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal], indicating its cyclic structure consisting of N-methylated isoleucine, valine, and hydroxyisovaleric acid residues .
The structural integrity of enniatin A1 is maintained by its cyclic nature, which contributes to its stability and biological activity. When stored, enniatin A1 should be kept in a freezer at -10°C to -25°C in the original container with the lid tightly closed, and exposure to strong direct light should be avoided .
Biosynthesis
The biosynthesis of enniatin A1 in Fusarium species occurs through a non-ribosomal peptide synthesis pathway. This process is catalyzed by the multifunctional enzyme enniatin synthetase (ESYN1), which contains both peptide synthetase and S-adenosyl-L-methionine-dependent N-methyltransferase activities .
ESYN1 is encoded by the esyn1 gene and consists of a single 347-kilodalton polypeptide chain. The enzyme synthesizes enniatins from their primary precursors: valine, leucine or isoleucine, D-2-hydroxyisovaleric acid, and S-adenosylmethionine . The specific amino acid incorporated at each position determines the variant of enniatin produced, with enniatin A1 incorporating specific combinations of these amino acids.
The ability of different Fusarium species to produce enniatins, beauvericin, or both depends on the primary structure of the ESYN1 enzyme. Research has identified structural differences in the enzyme, particularly in the β strand's regions including amino acid positions 789-793 and 797-802 of the amino acid adenylation domain, that determine the production profile . These structural differences influence substrate recognition and incorporation during the biosynthetic process.
Biological Activities
Antibacterial Activity
One of the most significant biological activities of enniatin A1 is its antibacterial effect, particularly against Mycobacterium tuberculosis. Research has demonstrated that enniatin A1 exhibits strong selectivity against M. tuberculosis with potent bactericidal effects .
The bactericidal effect of enniatin A1 against M. tuberculosis in vitro is time-concentration dependent. At a concentration of 4 μg/mL, enniatin A1 reduced bacterial load by 1 log10 CFU after 2 days of treatment. At higher concentrations (64 μg/mL), it killed at least 4 log10 CFU by day 8, indicating a significant bactericidal effect .
Enniatin A1 also demonstrates synergistic effects when combined with conventional anti-tuberculosis drugs. The combination of enniatin A1 with rifampicin, ethambutol, and amikacin exhibited significant synergism, as shown in the table below:
Drug Combination | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC | ∑FIC | Remarks |
---|---|---|---|---|---|
RIF | 0.00098 | 0.000045 | 0.0459 | 0.2959 | Synergism |
Enniatin A1 | 2.0 | 0.0156 | 0.0078 | ||
EMB | 2.0 | 0.125 | 0.0625 | 0.1250 | Synergism |
Enniatin A1 | 2.0 | 0.125 | 0.0625 | ||
AMK | 1.0 | 0.0625 | 0.0625 | 0.1875 | Synergism |
Enniatin A1 | 2.0 | 0.25 | 0.125 |
The most notable synergy was observed with rifampicin, where the minimum inhibitory concentration (MIC) of enniatin A1 was reduced 128-fold compared to when used alone. No interaction was observed when enniatin A1 was combined with isoniazid .
Cytotoxic Effects
Enniatin A1 exhibits cytotoxic effects on mammalian cells, particularly hepatocarcinoma cells (HepG2). Studies comparing the hepatotoxicity of enniatin A1, enniatin B1, and beauvericin at concentrations of 1.5 and 3 μM at 24, 48, and 72 hours have revealed different toxicity profiles for each compound .
Flow cytometry analyses have shown that enniatin A1 decreases the apoptotic-necrotic percentage of cells compared to control groups and disrupts the mitochondrial membrane potential (MMP). In contrast, enniatin B1 treated cells showed a time-dependent G1 blockade at both concentrations used .
The comparative toxicity of these compounds suggests a decreasing order of effects as follows: beauvericin > enniatin B1 > enniatin A1, with percentages of 47%, 20%, and 16% respectively out of all situations compared . This indicates that among these three related compounds, enniatin A1 exhibits the least toxic effects on HepG2 cells.
Toxicological Studies
Toxicological studies have been conducted to assess the safety profile of enniatin compounds, including enniatin A1. A 28-day repeated oral dose toxicity study in CD1(ICR) mice examined the effects of an enniatin complex containing enniatin B, enniatin B1, and enniatin A1 at a ratio of 4:4:1 .
In this study, the enniatin complex was administered to male and female mice at doses of 0 (vehicle controls), 0.8, 4, and 20 mg/kg body weight per day. Most in-life parameters remained unchanged during the study period, with the exception of slight reductions in food consumption observed in male mice administered 4 and 20 mg/kg and in female mice administered the complex .
Applications and Future Perspectives
The biological activities of enniatin A1, particularly its antibacterial effects against Mycobacterium tuberculosis, suggest potential applications in the development of novel antimicrobial agents. The synergistic effects observed when combined with conventional antibiotics could be exploited to enhance the efficacy of existing treatments or to overcome antibiotic resistance .
Future research directions may include:
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Further elucidation of the molecular mechanisms underlying the biological activities of enniatin A1
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Development of synthetic analogues with enhanced activity and reduced toxicity
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Exploration of other potential therapeutic applications beyond antibacterial effects
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Assessment of the implications of enniatin A1 contamination in food products for human health
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Investigation of strategies to mitigate enniatin A1 production by Fusarium species in agricultural settings
The continued study of enniatin A1 will contribute to our understanding of this complex natural product and may lead to valuable applications in medicine and agriculture.
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